

In-Depth Technical Guide to Feroline: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Feroline*

Cat. No.: *B1238008*

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Abstract

Feroline is a complex organic molecule with significant potential in therapeutic applications. Identified as a potent agonist of the farnesoid X receptor (FXR), it plays a crucial role in regulating metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of **Feroline**'s chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action as an FXR agonist and its anti-inflammatory effects. Detailed experimental protocols for its characterization and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

Feroline, with the CAS number 39380-12-6, is a terpenoid complex ester.^{[1][2]} Its systematic IUPAC name is [(3Z,8Z)-5-hydroxy-5,9-dimethyl-2-propan-2-ylcyclodeca-3,8-dien-1-yl] 4-hydroxybenzoate.^[3] The molecular formula of **Feroline** is C₂₂H₃₀O₄, and it has a molecular weight of 358.47 g/mol.^{[4][5]}

Physicochemical Properties

A summary of the key physicochemical properties of **Feroline** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C22H30O4	[4][5]
Molecular Weight	358.47 g/mol	[4][5]
CAS Number	39380-12-6	[1][4]
IUPAC Name	[(3Z,8Z)-5-hydroxy-5,9-dimethyl-2-propan-2-ylcyclodeca-3,8-dien-1-yl] 4-hydroxybenzoate	[3]
Melting Point	189-190 °C	[2]
Optical Activity	[α] _D -91.6° (c = 1.2 in chloroform)	[2]
Solubility	Soluble in alcohol, acetone, chloroform; poorly soluble in petroleum ether; insoluble in water.	[2]
Appearance	Solid	[5]
Storage Temperature	2-8°C, in a dark place	[2][5]

Spectral Data

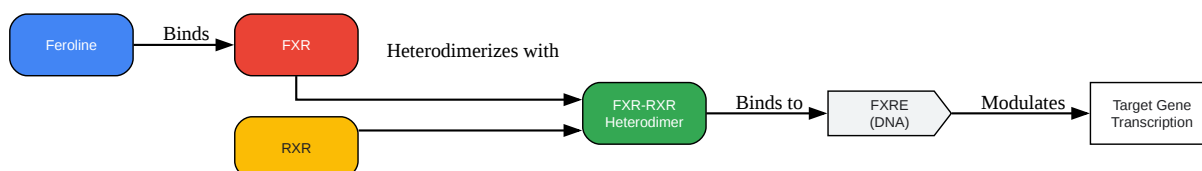
Detailed spectral data is crucial for the unambiguous identification and characterization of **Feroline**. While specific, comprehensive spectral datasets for **Feroline** are not readily available in the public domain, related daucane esters have been characterized. Researchers synthesizing or isolating **Feroline** should perform ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Biological Activity and Mechanism of Action

Feroline exhibits significant biological activity, primarily as an agonist of the farnesoid X receptor (FXR). This activity underlies its observed anti-inflammatory properties.

Farnesoid X Receptor (FXR) Agonism

Feroline is a potent agonist of the farnesoid X receptor (FXR), with a reported half-maximal effective concentration (EC₅₀) of 0.56 μ M.[5] FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Upon activation by an agonist like **Feroline**, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

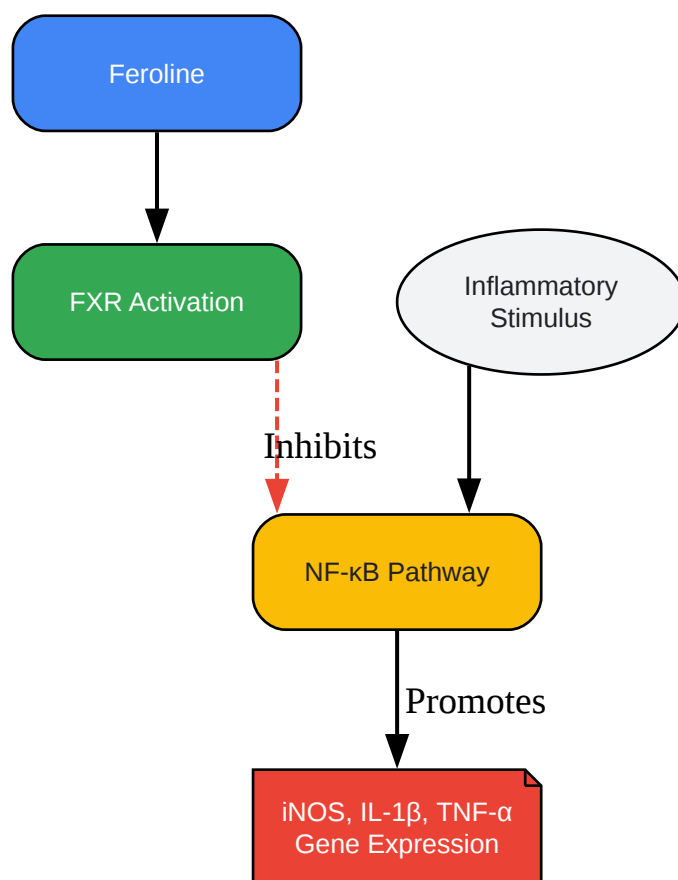


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Figure 1: Simplified signaling pathway of **Feroline**-mediated FXR activation.

Anti-Inflammatory Properties

A key consequence of **Feroline**'s FXR agonism is the inhibition of inflammatory gene expression.[5] Specifically, **Feroline** has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), interleukin-1 β (IL-1 β), and tumor necrosis factor- α (TNF- α) in an FXR-dependent manner.[5] These pro-inflammatory mediators are implicated in a variety of inflammatory diseases. The downregulation of these genes by **Feroline** highlights its therapeutic potential for treating such conditions.



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Figure 2: Proposed mechanism of **Feroline**'s anti-inflammatory action via FXR-dependent inhibition of the NF-κB pathway.

Experimental Protocols

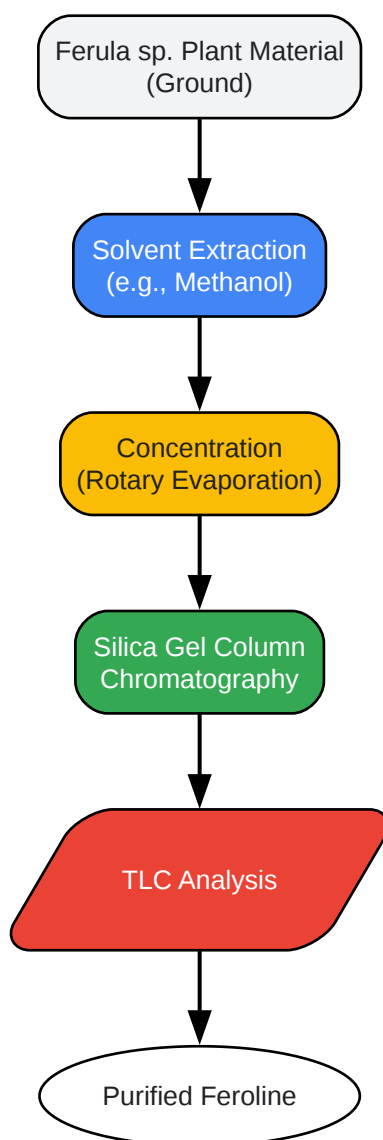
This section provides detailed methodologies for key experiments related to the extraction, synthesis, and biological evaluation of **Feroline**.

Extraction from Ferula Genus

Feroline is a naturally occurring compound found in plants of the Ferula genus.[2] A general protocol for its extraction is as follows:

Protocol 3.1.1: Solvent Extraction and Purification

- Plant Material Preparation: Air-dry and finely grind the plant material (e.g., roots, aerial parts) of the selected *Ferula* species.
- Extraction:
 - Perform exhaustive extraction of the ground plant material with methanol at room temperature.
 - Alternatively, utilize supercritical CO₂ extraction for a more selective extraction of lipophilic compounds.
- Concentration: Evaporate the solvent from the combined extracts under reduced pressure to obtain a crude extract.
- Chromatographic Purification:
 - Subject the crude extract to column chromatography on silica gel.
 - Elute with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
 - Monitor the fractions by thin-layer chromatography (TLC) to identify and pool the fractions containing **Feroline**.
 - Perform further purification by preparative high-performance liquid chromatography (HPLC) if necessary to achieve high purity.



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Figure 3: General workflow for the extraction and purification of **Feroline**.

Farnesoid X Receptor (FXR) Agonist Reporter Gene Assay

This assay measures the ability of **Feroline** to activate FXR and induce the expression of a reporter gene.

Protocol 3.2.1: Cell-Based Luciferase Reporter Assay

- **Cell Culture:** Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Transfection:** Co-transfect the cells with an FXR expression plasmid and a luciferase reporter plasmid containing an FXR response element (FXRE) using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
- **Cell Plating:** After 24 hours of transfection, seed the cells into 96-well plates at an appropriate density.
- **Compound Treatment:** Prepare serial dilutions of **Feroline** and a known FXR agonist (e.g., GW4064) as a positive control in the cell culture medium. Treat the cells with the compounds for 24 hours.
- **Luciferase Assay:**
 - Lyse the cells using a suitable lysis buffer.
 - Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
 - If a Renilla luciferase plasmid was used for normalization, measure its activity as well.
- **Data Analysis:**
 - Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
 - Calculate the fold activation relative to the vehicle control (e.g., DMSO).
 - Plot the fold activation against the concentration of **Feroline** and fit the data to a dose-response curve to determine the EC₅₀ value.^[4]

Anti-Inflammatory Activity Assays

The following protocols describe methods to quantify the inhibitory effect of **Feroline** on the expression of pro-inflammatory genes.

Protocol 3.3.1: Measurement of Inflammatory Cytokine Levels by ELISA

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in 24-well plates.
 - Pre-treat the cells with various concentrations of **Feroline** for 1-2 hours.
 - Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).
- Sample Collection: Collect the cell culture supernatants.
- ELISA Procedure:
 - Use commercially available ELISA kits for the quantification of TNF- α and IL-1 β in the culture supernatants.
 - Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate for color development.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Generate a standard curve using recombinant cytokines of known concentrations.
 - Calculate the concentration of TNF- α and IL-1 β in the samples based on the standard curve.

Protocol 3.3.2: Measurement of iNOS, IL-1 β , and TNF- α mRNA Expression by RT-qPCR

- Cell Culture and Treatment: Follow the same procedure as in Protocol 3.3.1 for cell culture and treatment.
- RNA Extraction:

- After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.
- Assess the quality and quantity of the extracted RNA.
- Reverse Transcription (RT):
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
- Quantitative PCR (qPCR):
 - Perform qPCR using the synthesized cDNA as a template, gene-specific primers for iNOS, IL-1 β , TNF- α , and a housekeeping gene (e.g., GAPDH or β -actin) for normalization.
 - Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

Feroline is a promising natural product with well-defined activity as an FXR agonist, leading to significant anti-inflammatory effects. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as exploring its efficacy in preclinical models of inflammatory and metabolic diseases. The development of a robust and scalable chemical synthesis for **Feroline** will also be critical for its advancement as a potential therapeutic agent.

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